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molecular formula C5H4BrClN2OS B8527839 2-Bromo-4-chloroacetamidothiazole

2-Bromo-4-chloroacetamidothiazole

Cat. No. B8527839
M. Wt: 255.52 g/mol
InChI Key: NLSHLYOTZKHGDK-UHFFFAOYSA-N
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Patent
US04249012

Procedure details

The starting material was prepared as follows. 4-Amino-2-bromothiazole (15.6 g) and chloroacetyl chloride (7.6 g) were suspended in methylene chloride (100 ml) with stirring and treated with pyridine (16 ml) over 15 min., maintaining reaction temperature at 0° C. with an ice bath. After the addition was complete, the reaction mixture was stirred at room temperature for 3 hours, then poured onto 20% aqueous sodium acetate (500 ml) and stirred for 30 minutes. The mixture was separated and the organic layer washed with 2 N hydrochloric acid, water, sodium carbonate solution and water. The organic layer was dried (MgSO4) and the solvent removed in vacuo and the residue recrystallised twice from carbon tetrachloride to give 2-bromo-4-chloroacetamidothiazole (5.1 g). m.p. 146°-8° C. (Found: C, 24.1; H, 1.7; N, 11.2. C5H4ClBrN2OS requires C, 23.5; H, 1.6; N, 11.0%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([Br:7])[S:5][CH:6]=1.[Cl:8][CH2:9][C:10](Cl)=[O:11].N1C=CC=CC=1.C([O-])(=O)C.[Na+]>C(Cl)Cl>[Br:7][C:4]1[S:5][CH:6]=[C:2]([NH:1][C:10](=[O:11])[CH2:9][Cl:8])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
NC=1N=C(SC1)Br
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature at 0° C. with an ice bath
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was separated
WASH
Type
WASH
Details
the organic layer washed with 2 N hydrochloric acid, water, sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallised twice from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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